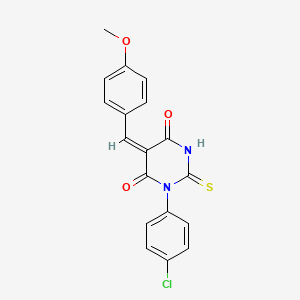![molecular formula C17H23NO4S B5164054 methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate, also known as Methyl BTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic analog of the natural product BTH, which is derived from the bacterium Pseudomonas syringae. Methyl BTH has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH involves the activation of plant defense pathways. Specifically, it activates the salicylic acid (SA) signaling pathway, which is involved in the induction of SAR. This compound BTH is thought to act as an analog of SA, which is a natural plant hormone that regulates defense responses. By mimicking the effects of SA, this compound BTH can induce the expression of genes involved in SAR and enhance plant defense against pathogens.
Biochemical and Physiological Effects
This compound BTH has a range of biochemical and physiological effects on plants. It has been shown to induce the expression of pathogenesis-related (PR) genes, which are involved in plant defense against pathogens. This compound BTH also enhances the production of reactive oxygen species (ROS), which are signaling molecules involved in plant defense. In addition, this compound BTH has been shown to increase the activity of enzymes involved in the production of plant secondary metabolites.
实验室实验的优点和局限性
One of the main advantages of using methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH in lab experiments is its ability to induce SAR in plants. This makes it a valuable tool for investigating the molecular mechanisms underlying plant defense responses. Another advantage is its ability to enhance the production of plant secondary metabolites, which can be used in a variety of applications. However, one limitation of using this compound BTH is its potential toxicity to plants at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have adverse effects on plant growth and development.
未来方向
There are several future directions for research on methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH. One area of interest is the identification of the molecular targets of this compound BTH within the SA signaling pathway. This could lead to the development of more specific and effective analogs of SA for inducing SAR in plants. Another area of interest is the investigation of the effects of this compound BTH on plant-microbe interactions, particularly in the context of the plant microbiome. Finally, there is potential for the development of this compound BTH as a biopesticide for use in agriculture, as it has been shown to enhance plant defense against a range of pathogens.
合成方法
The synthesis of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH involves several steps, starting with the reaction of 3-hydroxytetrahydrothiophene-2-carboxylic acid with benzoyl chloride to form 4-(benzoylamino)-3-hydroxytetrahydrothiophene-2-carboxylic acid. This compound is then esterified with methyl pentanoate using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is this compound BTH, which can be purified by column chromatography.
科学研究应用
Methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH has been used in a variety of scientific research applications, particularly in the field of plant biology. It has been shown to induce systemic acquired resistance (SAR) in plants, a process by which plants develop immunity to pathogens after being exposed to a low dose of a pathogen or pathogen-derived compound. This compound BTH has also been shown to enhance the production of plant secondary metabolites, which are compounds that have potential applications in medicine, agriculture, and industry.
属性
IUPAC Name |
methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16,20H,5-6,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMYDFBYDXTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)


